

Application Notes and Protocols for Fucosyltransferase-Coupled Assay

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Compound of Interest

Compound Name: *GDP-L-fucose*

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Introduction

Fucosyltransferases (FUTs) are a class of glycosyltransferases that catalyze the transfer of a fucose sugar from a donor substrate, typically guanosine diphosphate-fucose (GDP-fucose), to an acceptor substrate, which can be a glycoprotein, glycolipid, or oligosaccharide.^{[1][2]} These enzymes are critical in the biosynthesis of various fucosylated glycans, which are involved in a wide range of biological processes, including cell adhesion, signaling, inflammation, and development.^{[3][4]} For instance, FUT7 is crucial for the synthesis of the sialyl Lewis X antigen, a ligand essential for leukocyte adhesion during the inflammatory response.^{[3][5]} Another important fucosyltransferase, FUT8, is responsible for core fucosylation of N-glycans, a modification that can modulate the activity of glycoproteins such as antibodies.^{[6][7][8]} Given their significant roles in physiology and pathology, fucosyltransferases have emerged as important targets for drug discovery and development.^[9]

This document provides a detailed protocol for a continuous enzyme-coupled assay for measuring fucosyltransferase activity. This method offers a significant advantage over traditional endpoint assays, such as HPLC-based methods, by allowing for real-time monitoring of the enzyme reaction, which is particularly useful for kinetic studies and high-throughput screening of inhibitors.^[9]

Principle of the Assay

The fucosyltransferase-coupled assay is a continuous spectrophotometric method that indirectly measures fucosyltransferase activity by detecting the production of guanosine diphosphate (GDP), a product of the fucosylation reaction. The assay relies on a coupling enzyme system consisting of pyruvate kinase (PK) and lactate dehydrogenase (LDH).

The principle of the assay is as follows:

- The fucosyltransferase of interest catalyzes the transfer of fucose from GDP-fucose to an acceptor substrate, releasing GDP.
- In the presence of adenosine triphosphate (ATP), pyruvate kinase phosphorylates the newly formed GDP to generate guanosine triphosphate (GTP) and pyruvate.
- Lactate dehydrogenase then catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of reduced nicotinamide adenine dinucleotide (NADH) to NAD⁺.
- The oxidation of NADH leads to a decrease in absorbance at 340 nm, which can be monitored continuously using a spectrophotometer. The rate of this absorbance decrease is directly proportional to the rate of the fucosyltransferase reaction, provided that the fucosyltransferase is the rate-limiting step in the coupled reaction system.[6][9]

Experimental Workflow and Reaction Cascade

The following diagrams illustrate the experimental workflow and the enzymatic reaction cascade of the fucosyltransferase-coupled assay.

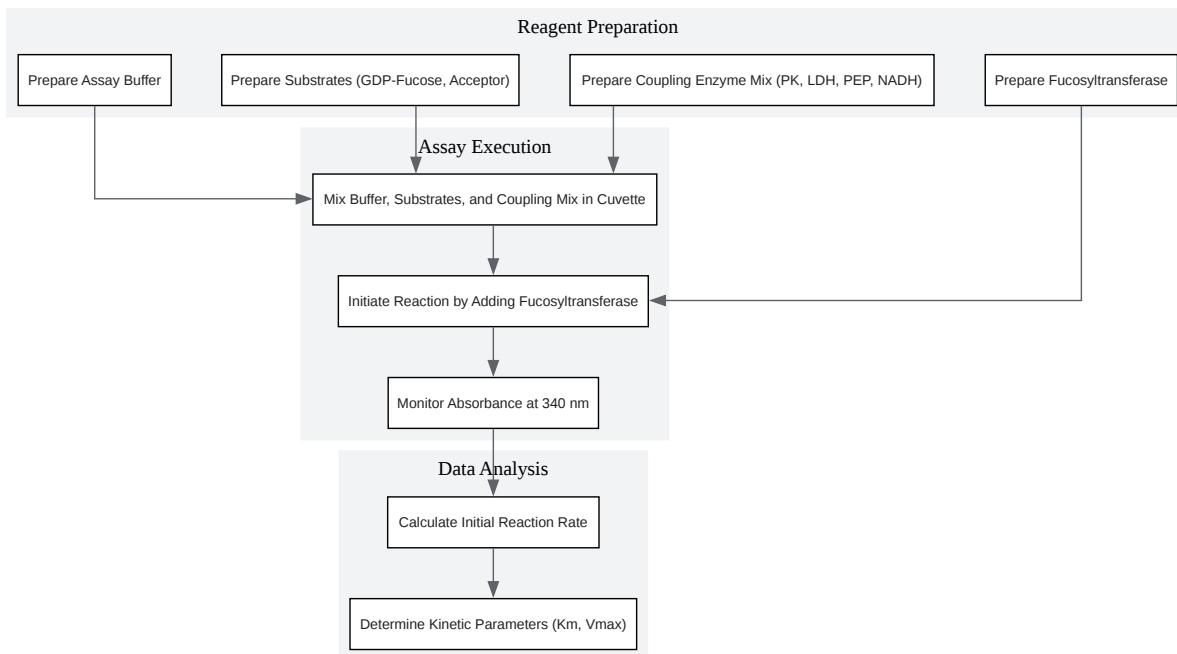
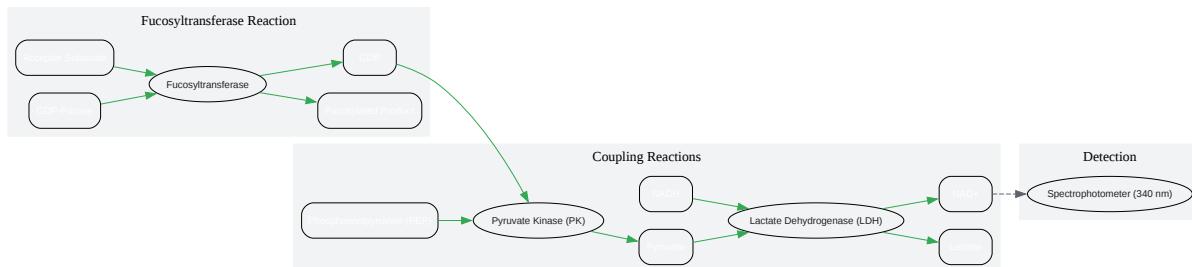
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Figure 1. Experimental workflow for the fucosyltransferase-coupled assay.



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